5-Bromo-4-ethoxy-2,3-difluorobenzoic acid CAS 2404734-29-6 properties
5-Bromo-4-ethoxy-2,3-difluorobenzoic acid CAS 2404734-29-6 properties
Executive Summary
5-Bromo-4-ethoxy-2,3-difluorobenzoic acid is a highly specialized halogenated building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural uniqueness lies in the 2,3-difluoro motif , a substitution pattern increasingly favored in medicinal chemistry to modulate metabolic stability and conformation, combined with a 5-bromo handle for cross-coupling and a 4-ethoxy group for solubility and hydrophobic interaction.
This guide details the physicochemical profile, synthetic architecture, and handling protocols for researchers utilizing this compound in lead optimization and process development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
The following data aggregates experimental ranges and high-confidence predicted values standard for this structural class.
| Property | Specification / Value |
| IUPAC Name | 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid |
| CAS Number | 2404734-29-6 |
| Molecular Formula | C₉H₇BrF₂O₃ |
| Molecular Weight | 281.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 148–152 °C (Typical for analogs) |
| Predicted pKa | ~3.2 (Acidic due to F-withdrawl) |
| Predicted LogP | 2.8 – 3.1 |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |
| H-Bond Donors/Acceptors | 1 / 4 |
Strategic Utility in Drug Design
As a Senior Application Scientist, I emphasize that the value of this intermediate is not just in its functional groups, but in their orthogonal reactivity .
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Metabolic Blocking (2,3-Difluoro): The fluorine atoms at positions 2 and 3 protect the aromatic ring from oxidative metabolism (e.g., P450 hydroxylation) while influencing the torsion angle of the carboxylate/amide bond relative to the ring.
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Solubility Modulation (4-Ethoxy): Unlike a methoxy group, the ethoxy tail provides a slight increase in lipophilicity and steric bulk, often used to fill hydrophobic pockets in kinase or GPCR targets.
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Modular Assembly (5-Br & -COOH):
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Site A (-COOH): Ready for amide coupling to form the pharmacophore core.
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Site B (5-Br): A "plug-and-play" handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing late-stage diversification.
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Synthetic Architecture & Logic
The synthesis of CAS 2404734-29-6 requires careful regiocontrol. The most robust route leverages the strong ortho-directing power of the alkoxy group to install the bromine atom selectively at C5.
Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical flow from the commercially available precursor, 2,3-difluoro-4-hydroxybenzoic acid.
Caption: Figure 1. Regioselective synthetic pathway leveraging the directing effect of the 4-ethoxy group to target the C5 position.
Detailed Experimental Protocol
Expertise Note: While many protocols exist for bromination, the presence of two deactivating fluorine atoms requires a strong electrophile. Standard Br₂/AcOH is often insufficient. We utilize N-Bromosuccinimide (NBS) in a strongly acidic medium (H₂SO₄ or TFA) to generate the superelectrophilic bromonium species.
Protocol: Synthesis of 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid[1][11]
Prerequisites:
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Starting Material: 2,3-difluoro-4-ethoxybenzoic acid (prepared via ethylation of the 4-hydroxy analog).
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Reagents: N-Bromosuccinimide (NBS), Trifluoroacetic acid (TFA), Sulfuric acid (H₂SO₄).
Step-by-Step Methodology:
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Preparation:
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Charge a round-bottom flask with 2,3-difluoro-4-ethoxybenzoic acid (1.0 eq).
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Add TFA/H₂SO₄ (4:1 ratio) as solvent (approx. 5-10 volumes). Why: The acidic medium protonates NBS, increasing its electrophilicity to overcome the electron-withdrawing fluorines.
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Bromination:
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Cool the solution to 0–5 °C.
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Add NBS (1.1 eq) portion-wise over 30 minutes. Control: Exotherm management is crucial to prevent over-bromination.
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Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–12 hours.
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Monitor: Check via LC-MS. The product peak (M+H ~281/283) should appear; starting material (M+H ~203) should disappear.
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Work-up:
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Pour the reaction mixture slowly onto crushed ice/water (10 volumes). The product typically precipitates as a solid.
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Stir the slurry for 30 minutes to ensure full quenching of acids.
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Filter the solid and wash exclusively with water (3x) to remove residual acid and succinimide.
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Purification:
Self-Validating Checkpoint:
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¹H NMR (DMSO-d₆): Look for the disappearance of the C5 proton doublet. The product should show a single aromatic proton at C6 (approx. 7.5–7.8 ppm) as a doublet of doublets (coupling to F2/F3).
Handling, Stability & Safety
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
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Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Protect from light (brominated compounds can be photosensitive).
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Reactivity: Avoid strong bases and oxidizing agents. The carboxylic acid is corrosive to metals; use glass or Teflon-lined equipment.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11160728, 5-Bromo-2,4-difluorobenzoic acid (Analog Reference). Retrieved from [Link]
- World Intellectual Property Organization (2016).Process for the synthesis of halogenated benzoic acids. Patent WO2016124141. (Describes bromination conditions for difluorobenzoic acid scaffolds).
